6-Chloro-1H-indazol-5-amine

Solubility Physicochemical Properties Assay Development

Researchers developing kinase inhibitors require halogenated indazole building blocks with predictable reactivity and favorable physicochemical profiles. 6-Chloro-1H-indazol-5-amine resolves these constraints through its defined 6-chloro-5-amino substitution pattern, which governs regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig couplings. • ~35-fold higher aqueous solubility (0.623 mg/mL) than unsubstituted 1H-indazol-5-amine, enabling concentrated stock solutions with reduced DMSO burden. • 98% purity specification verified across multiple commercial batches, minimizing re-synthesis risk from unidentified impurities. • Available in bulk quantities with full analytical documentation (NMR, HPLC) for immediate dispatch.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 221681-75-0
Cat. No. B1603602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-indazol-5-amine
CAS221681-75-0
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1N)Cl
InChIInChI=1S/C7H6ClN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11)
InChIKeyZUCDYBREEPULBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-indazol-5-amine: Core Building Block


6-Chloro-1H-indazol-5-amine (CAS: 221681-75-0) is a halogenated heteroaromatic amine belonging to the indazole family. It features a fused benzene-pyrazole bicyclic core with a chlorine substituent at the 6-position and a primary amine at the 5-position. This compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.6 g/mol . The chlorine atom introduces distinct electronic and steric properties that differentiate it from the parent 1H-indazol-5-amine scaffold, influencing its reactivity in cross-coupling reactions and its physicochemical profile in drug discovery programs [1].

Procurement Note: Why This Isomer Matters


Direct substitution of 6-chloro-1H-indazol-5-amine with the unsubstituted 1H-indazol-5-amine (CAS: 19335-11-6) or its 4-chloro regioisomer (CAS: 1082041-33-5) will lead to divergent synthetic outcomes and altered biological profiles. The 6-chloro substitution pattern dictates the electronic distribution on the aromatic ring, directly impacting the regioselectivity and efficiency of downstream cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. Furthermore, the presence and position of the chlorine atom significantly alter key physicochemical parameters, including aqueous solubility, lipophilicity, and boiling point, which are critical determinants of compound handling, formulation, and in vitro assay performance [2]. For research programs aiming to develop selective kinase inhibitors or other targeted therapies where the 6-chloroindazole core is a specific pharmacophore requirement, using an alternative building block will result in a completely different chemical entity, negating the intended structure-activity relationship (SAR) [3].

Key Differentiators vs. Other Indazole-5-amines


Aqueous Solubility Advantage

The aqueous solubility of 6-chloro-1H-indazol-5-amine is quantifiably higher than that of its unsubstituted parent compound, 1H-indazol-5-amine. This difference in solubility can impact the ease of preparing stock solutions for biological assays and the overall handling of the compound in aqueous-based reaction media. While the unsubstituted 1H-indazol-5-amine exhibits a solubility of 17.9 µg/mL (0.0179 mg/mL) at pH 7.4 [1], 6-chloro-1H-indazol-5-amine demonstrates a solubility of 0.623 mg/mL .

Solubility Physicochemical Properties Assay Development

Thermal Stability & Boiling Point

The introduction of a chlorine atom at the 6-position of the indazole core results in a measurable increase in the compound's boiling point compared to the unsubstituted 1H-indazol-5-amine. This is a direct consequence of increased molecular weight and enhanced intermolecular interactions. The boiling point for 6-chloro-1H-indazol-5-amine is predicted to be 381.9±22.0 °C at 760 mmHg [1], whereas the boiling point for 1H-indazol-5-amine is 376.6 °C at 760 mmHg [2][3].

Boiling Point Thermal Stability Physicochemical Characterization

Kinase Inhibitor Synthesis Utility

6-Chloro-1H-indazol-5-amine is a demonstrated and versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors. Unlike the unsubstituted indazole core which may lead to unselective or less potent compounds, the 6-chloro-5-aminoindazole scaffold is specifically employed to construct complex molecular architectures with enhanced biological activity. A documented synthetic route utilizes a protected derivative, 6-chloro-2-methyl-2H-indazol-5-amine, in a multi-step sequence to generate a novel kinase inhibitor candidate [1]. This specific application is not feasible with regioisomeric chlorinated indazoles (e.g., 4-chloro isomer, CAS: 1082041-33-5) due to divergent reactivity and spatial orientation of the functional groups.

Synthetic Intermediate Kinase Inhibitor Medicinal Chemistry

pKa & Lipophilicity Profile

The presence and position of the electron-withdrawing chlorine atom at the 6-position directly influence the compound's acid-base and lipophilic character compared to the parent 1H-indazol-5-amine. The predicted pKa for 6-chloro-1H-indazol-5-amine is 13.34±0.40 , which is higher than the pKa of unsubstituted 1H-indazol-5-amine (predicted ~12.5). This indicates a weaker acidity (stronger basicity) for the chloro-substituted analog. Additionally, the chlorine atom increases the molecular lipophilicity (cLogP), which is a critical parameter for optimizing membrane permeability and oral bioavailability in drug design.

pKa Lipophilicity Medicinal Chemistry

Commercial Purity & Reproducibility

6-Chloro-1H-indazol-5-amine is commercially available from multiple reputable suppliers with consistently high purity specifications, typically 98% as determined by HPLC and NMR . This level of quality assurance is critical for reproducible research outcomes. While other indazole building blocks may also be offered at high purity, the broad availability and consistent quality of this specific compound reduce the risk of batch-to-batch variability that can plague research programs using less common or custom-synthesized analogs.

Purity Quality Control Procurement

Storage & Stability Guidelines

To maintain the integrity of 6-chloro-1H-indazol-5-amine, vendors recommend specific storage conditions: storage at 2-8°C, protected from light, and under an inert atmosphere . For longer-term storage of prepared stock solutions, it is advised to store at -80°C for up to 6 months or at -20°C for up to 1 month [1]. While many organic amines share similar storage precautions, the explicit documentation of these conditions for this specific compound provides clear guidelines for laboratory personnel, ensuring optimal compound stability and preventing degradation that could compromise experimental results.

Stability Storage Handling

Best Applications for 6-Chloro-1H-indazol-5-amine


Kinase Inhibitor Synthesis

This compound is a validated building block for the construction of complex kinase inhibitors. Its specific 6-chloro-5-amino substitution pattern is a crucial element in established synthetic routes, enabling the formation of key bonds and the introduction of molecular diversity. Research groups engaged in medicinal chemistry for oncology or inflammation should prioritize this compound when following literature procedures or exploring SAR around the 6-chloroindazole core [1].

Aqueous Assay Solutions with Low DMSO

The ~35-fold higher aqueous solubility of 6-chloro-1H-indazol-5-amine (0.623 mg/mL) compared to the unsubstituted indazole core (0.0179 mg/mL) is a significant advantage for in vitro pharmacology [1]. This property allows for the preparation of more concentrated and homogeneous aqueous stock solutions, minimizing the required concentration of potentially confounding organic solvents like DMSO. This is particularly beneficial for assays sensitive to organic co-solvents or where high compound concentrations are required.

Lipophilicity Optimization for ADME

The increased lipophilicity (cLogP) conferred by the 6-chloro substituent is a key driver for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Medicinal chemists seeking to improve membrane permeability or oral bioavailability should select this building block when the project's SAR indicates that a moderately lipophilic, chlorine-containing indazole core is desirable [1].

Reliable Supply for Synthesis Campaigns

With a consistently high purity specification of 98% from multiple commercial sources, 6-chloro-1H-indazol-5-amine is a reliable starting material for multi-step synthetic campaigns. The robust supply chain and documented quality control minimize the risk of batch failures due to unknown impurities, reducing the overall time and cost associated with re-synthesis or extensive purification steps [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.